2-tetradecylhexadecanoic Acid

説明

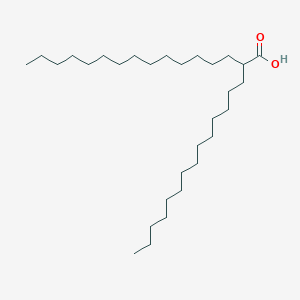

Structure

2D Structure

特性

IUPAC Name |

2-tetradecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSUXOJHXOJPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434002 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66880-77-1 | |

| Record name | 2-tetradecylhexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis, Occurrence, and Metabolic Dynamics of 2 Tetradecylhexadecanoic Acid

Biological Synthesis Pathways

The synthesis of 2-tetradecylhexadecanoic acid, a branched-chain fatty acid, occurs through distinct pathways in different biological systems. These pathways involve either the elongation of precursors derived from amino acids in mammals or direct synthesis by microorganisms.

In mammalian systems, the synthesis of branched-chain fatty acids like this compound is linked to the catabolism of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine. nih.gov While mammals cannot synthesize BCAAs de novo, they can utilize their breakdown products as precursors for fatty acid synthesis. nih.gov

The process begins with the transamination of BCAAs to form branched-chain α-keto acids (BCKAs). nih.gov These BCKAs are then oxidatively decarboxylated to produce branched-chain acyl-CoA derivatives: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). nih.gov These molecules can serve as primers for the fatty acid synthase enzyme complex. Fatty acid synthase can elongate these branched-chain starters, adding two-carbon units from malonyl-CoA in successive cycles to build the long hydrocarbon chain characteristic of fatty acids. nih.gov This elongation process results in the formation of various branched-chain fatty acids, including this compound.

| Precursor Amino Acid | Branched-Chain Acyl-CoA |

| Valine | Isobutyryl-CoA |

| Leucine | Isovaleryl-CoA |

| Isoleucine | 2-Methylbutyryl-CoA |

Microorganisms, particularly those in the rumen of ruminant animals, are significant producers of branched-chain fatty acids. Rumen bacteria possess the enzymatic machinery to synthesize these compounds de novo. nih.gov They break down and ferment dietary components, such as fiber, into volatile fatty acids and also synthesize a variety of other fatty acids. nih.gov

The biosynthesis in bacteria can occur through pathways similar to those in mammals, utilizing BCAA degradation products as primers for fatty acid synthesis. Additionally, some rumen bacteria can directly synthesize branched-chain fatty acids. nih.gov The specific mechanisms can vary between different bacterial species. For instance, bacteria of the Prevotella genus are known to be involved in fatty acid biosynthesis within the rumen. nih.gov The fatty acids synthesized by these microorganisms are then incorporated into the tissues and milk of the host animal. nih.gov

Natural Occurrence and Dietary Integration

The primary natural sources of this compound for human consumption are products derived from ruminant animals.

Due to the extensive microbial synthesis in the rumen, branched-chain fatty acids are naturally present in the meat and milk of ruminant animals like cows, sheep, and goats. nih.gov Dairy fat, in particular, is a notable source of these compounds. nih.gov The concentration of such fatty acids in dairy products can typically range from 2-5% of the total fatty acids. nih.gov The presence of odd-chain and branched-chain fatty acids in human tissues and blood is often used as a biomarker for the consumption of dairy fat. researchgate.net

Metabolic Transformations and Fates

Once consumed and absorbed, this compound enters metabolic pathways for energy production. Its catabolism involves a modified initial step compared to straight-chain fatty acids, but it ultimately converges with central energy-yielding processes.

The breakdown of this compound primarily occurs in the mitochondria through a process of oxidation.

Mitochondrial Beta-Oxidation: Standard beta-oxidation, the process that breaks down straight-chain fatty acids, cannot directly act on branched-chain fatty acids due to the methyl group at the alpha- or beta-carbon. For a 2-branched fatty acid, an initial oxidation step is required to remove the branch. Following this, the resulting fatty acid can be repeatedly cleaved by the four main enzymes of the beta-oxidation cycle: acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-L-hydroxyacyl-CoA dehydrogenase, and thiolase. nih.govnih.gov Each cycle shortens the fatty acid chain by two carbons, releasing a molecule of acetyl-CoA. researchgate.netlibretexts.org This process continues until the entire chain is broken down into acetyl-CoA units.

Tricarboxylic Acid (TCA) Cycle: The acetyl-CoA generated from beta-oxidation is a key metabolic intermediate that enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. ttuhsc.eduwikipedia.org Within the mitochondrial matrix, acetyl-CoA combines with oxaloacetate to form citrate, initiating a series of eight enzymatic reactions. nih.govteachmephysiology.com For each molecule of acetyl-CoA that enters the cycle, the net products are two molecules of carbon dioxide, one molecule of GTP (or ATP), and the reduced electron carriers NADH and FADH₂. wikipedia.orggeeksforgeeks.org

Oxidative Phosphorylation: The high-energy electrons from NADH and FADH₂, produced during both beta-oxidation and the TCA cycle, are transferred to the electron transport chain located on the inner mitochondrial membrane. wikipedia.orgkhanacademy.orgkhanacademy.org As electrons move through a series of protein complexes, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. nih.gov The flow of these protons back into the matrix through ATP synthase drives the synthesis of large amounts of ATP from ADP and inorganic phosphate. nih.govnih.gov This process, known as oxidative phosphorylation, is the primary source of ATP in aerobic organisms. wikipedia.org

| Metabolic Pathway | Location | Key Inputs | Key Outputs |

| Beta-Oxidation | Mitochondrial Matrix | Fatty Acyl-CoA | Acetyl-CoA, NADH, FADH₂ |

| TCA Cycle | Mitochondrial Matrix | Acetyl-CoA | CO₂, GTP/ATP, NADH, FADH₂ |

| Oxidative Phosphorylation | Inner Mitochondrial Membrane | NADH, FADH₂, O₂ | ATP, H₂O |

Regulation of Lipid Homeostasis and Gene Expression by this compound Remains Uncharacterized

Following a comprehensive review of scientific literature and chemical databases, there is currently no available information regarding the specific role of this compound in the regulation of lipid homeostasis and gene expression. This particular branched-chain fatty acid has not been the subject of published research investigating its potential interactions with key regulatory pathways of lipid metabolism.

General fatty acid metabolism is a complex process tightly controlled by a network of transcription factors that respond to dietary and metabolic signals. Key regulators in this process include Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.govnih.gov Fatty acids or their derivatives can act as natural ligands for these receptors, thereby influencing the transcription of genes involved in lipid synthesis, storage, and oxidation. nih.gov However, the ability of this compound to bind to or modulate the activity of these or other transcription factors is unknown.

Scientific studies have extensively detailed the effects of other modified fatty acids on lipid regulation. For instance, compounds such as tetradecylthioacetic acid (TTA) and 2-tetradecylglycidic acid (TDGA) have been shown to interact with these pathways. TTA, a modified fatty acid, acts as a pan-agonist for PPARs, influencing the expression of genes involved in fatty acid transport and metabolism. TDGA is known to inhibit fatty acid oxidation. These examples highlight how structural modifications to fatty acids can impart specific biological activities related to lipid homeostasis.

Despite the knowledge available for other synthetic and modified fatty acids, research has not yet extended to the specific biological functions of this compound. Consequently, there are no detailed research findings or data to populate tables concerning its effects on gene expression or its role in maintaining lipid balance. The scientific community has yet to investigate whether this compound plays a role in cellular processes or possesses therapeutic potential.

Future research would be necessary to elucidate any potential biological activity of this compound. Such studies would involve determining if it can be metabolized by cells, if it interacts with nuclear receptors like PPARs, or if it influences the activity of signaling pathways that govern lipid metabolism, such as the SREBP pathway. Until such research is conducted, the function of this compound in biological systems remains speculative.

Cellular and Systemic Biological Functions of 2 Tetradecylhexadecanoic Acid

Modulation of Cellular Membrane Structures and Function

General research indicates that the structure of fatty acids—such as chain length and saturation—plays a crucial role in determining the physical properties of cell membranes. However, no studies were found that specifically investigate the effects of 2-tetradecylhexadecanoic acid.

Influence on Membrane Fluidity and Integrity

The fluidity of a cell membrane is critical for its function and is influenced by the fatty acids that make up its phospholipid bilayer. Saturated fatty acids generally decrease membrane fluidity, while unsaturated fatty acids introduce kinks in their chains that increase fluidity wikipedia.orgnih.govresearchgate.net. The unique branched structure of this compound suggests it would have a distinct impact on lipid packing, but specific experimental data on its effect on membrane fluidity and integrity is not available in the current scientific literature.

Role in Micelle Formation and Lipid Organization

Fatty acids can self-assemble into micelles in aqueous solutions, a process important for lipid digestion and transport chemrxiv.orgnih.gov. The specific geometry of a fatty acid influences the size and shape of the resulting micelles. There is no available research detailing the critical micelle concentration or the specific characteristics of micelles formed by this compound.

Regulatory Roles in Gene Expression and Signaling Pathways

Many fatty acids act as signaling molecules that can directly bind to nuclear receptors and modulate gene expression. While extensive research exists for other fatty acids in this capacity, a direct link for this compound is not documented.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, and it is activated by various fatty acids and their derivatives frontiersin.org. For instance, the branched-chain fatty acid pristanic acid is a known natural ligand for PPARα wikipedia.orgresearchgate.netfoodb.ca. However, no evidence was found to suggest that this compound acts as a ligand or activator for PPARα.

Regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that controls the expression of genes involved in fatty acid synthesis nih.govnih.gov. Its activity can be regulated by various dietary lipids. Polyunsaturated fatty acids, for example, are known to suppress SREBP-1c processing researchgate.net. There are no specific studies describing a regulatory role for this compound in the SREBP-1c pathway.

Interplay with mTORC1/S6K/AMPK Signaling Cascades

The mTORC1/S6K and AMPK signaling pathways are central regulators of cellular growth, metabolism, and energy homeostasis, and can be influenced by nutrient availability, including certain lipids and amino acids nih.govresearchgate.netacu.edu.au. For example, the accumulation of some saturated fatty acids can impact these pathways nih.gov. Research specifically detailing any interaction between this compound and the mTORC1/S6K/AMPK signaling cascades has not been published.

Modulation of NF-κB Pathway and Inflammasome Activation

Inflammasomes are multiprotein complexes that play a central role in the innate immune system by activating inflammatory caspases, such as caspase-1, which in turn process pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms nih.govresearchgate.netmdpi.commdpi.comnih.gov. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and can be activated by a variety of stimuli, including certain lipids nih.govmdpi.commdpi.com. While some fatty acids are known to induce NLRP3 inflammasome activation, there is currently a lack of specific studies detailing the direct impact of this compound on the activation or regulation of any inflammasome complex.

Immunomodulatory Activities and Host Defense Mechanisms

The immunomodulatory functions of fatty acids are often linked to their ability to influence the production of inflammatory mediators and cytokines. Enzymes such as cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs) are key players in the inflammatory process, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes from fatty acid precursors frontiersin.orgnih.gov. The expression of these enzymes and pro-inflammatory cytokines like Interleukin-6 (IL-6) is often regulated by the NF-κB pathway nih.govmdpi.com.

The C-type lectin receptor, Macrophage Inducible Ca2+-dependent Lectin (Mincle), is a pattern recognition receptor expressed on the surface of myeloid cells, including macrophages. Mincle plays a crucial role in the innate immune response by recognizing a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), particularly glycolipids wikipedia.orgnih.gov.

Notably, a structurally related compound, 2-tetradecyloctadecanoic acid, has been identified as a rationally designed synthetic ligand for Mincle wikipedia.org. This finding is significant as it demonstrates that the Mincle receptor can recognize and bind to α-branched fatty acids. The binding of a ligand to Mincle typically triggers a signaling cascade that leads to the activation of downstream pathways, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines and the orchestration of an immune response nih.gov. The interaction between 2-tetradecyloctadecanoic acid and Mincle suggests a potential mechanism by which this compound could be recognized by the innate immune system.

Table 1: Ligand Recognition by Mincle

| Receptor | Ligand Class | Specific Ligand Example (Structurally Related) | Outcome of Recognition |

|---|

Data based on findings related to the structurally similar compound, 2-tetradecyloctadecanoic acid.

Triggering Receptors Expressed on Myeloid Cells 2 (TREM2) is a cell surface receptor predominantly found on microglia, macrophages, and osteoclasts. It plays a critical role in various cellular functions, including phagocytosis, cell survival, and the regulation of inflammation abcam.comconfex.comelsevierpure.comnih.gov. TREM2 has been shown to bind to a variety of ligands, including lipids and lipoproteins abcam.comconfex.com.

Specifically, TREM2 exhibits a binding affinity for anionic phospholipids (B1166683) such as phosphatidylserine (B164497) and phosphatidic acid abcam.com. This interaction is crucial for the recognition and clearance of apoptotic cells. While TREM2 is known to interact with a range of lipid molecules, there is no specific scientific literature to date that documents a direct interaction between TREM2 and this compound. Further research is required to determine if this particular fatty acid can serve as a ligand for the TREM2 receptor.

Macrophages are highly plastic immune cells that can adopt different activation states in response to environmental cues, broadly categorized as classical (M1) or alternative (M2) activation nih.govembopress.orgfoxchase.org. The activation state of a macrophage dictates its function, ranging from pro-inflammatory and microbicidal activities (M1) to anti-inflammatory and tissue repair functions (M2) nih.govembopress.org.

Fatty acids can influence macrophage activation through various mechanisms, including their recognition by cell surface receptors. The identification of the structurally related compound, 2-tetradecyloctadecanoic acid, as a ligand for the Mincle receptor on macrophages provides a potential pathway through which this compound could impact macrophage function wikipedia.org. Upon ligand binding, Mincle can trigger signaling cascades that lead to the production of cytokines and other inflammatory mediators, thereby influencing the macrophage activation state and the subsequent immune response frontiersin.orgwikipedia.orgnih.gov. However, direct studies on how this compound specifically shapes macrophage polarization and its functional consequences are currently lacking.

Table 2: Potential Impact on Macrophage Function

| Cellular Process | Receptor Involved (Potential) | Potential Outcome |

|---|

This is a potential impact based on the recognition of a structurally similar compound by Mincle.

Physiological Contributions to Metabolic Health

Fatty acids are fundamental to metabolic health, serving as energy sources, structural components of cell membranes, and signaling molecules that regulate various metabolic processes. The physiological effects of fatty acids on metabolism are diverse and depend on factors such as chain length, degree of saturation, and isomeric configuration.

Currently, there is a lack of specific research in the available scientific literature detailing the physiological contributions of this compound to metabolic health. Therefore, its specific roles in processes such as lipid metabolism, glucose homeostasis, and insulin (B600854) sensitivity remain to be elucidated.

In-Depth Analysis of this compound Reveals Limited Biological Data

Initial research into the specific biological functions of the chemical compound this compound shows a significant lack of available scientific data corresponding to the requested detailed outline. This particular branched-chain fatty acid is primarily documented in chemical databases and has been utilized in the synthesis of laboratory research tools, rather than being characterized for its endogenous roles in cellular and systemic physiology.

Consequently, a comprehensive article detailing its specific influence on energy homeostasis, insulin sensitivity, triglyceride synthesis, and gut microbiota interactions cannot be constructed based on current scientific literature. The information available focuses on its chemical properties and its application in synthetic lipid nanoparticles for experimental purposes, such as siRNA delivery.

While broader research exists on the general class of branched-chain fatty acids (BCFAs), it is scientifically unsound to extrapolate these general findings and attribute them specifically to this compound without direct evidence. The metabolic pathways and physiological effects can vary significantly between different isomers of fatty acids. Therefore, to maintain scientific accuracy and avoid speculation, the requested article cannot be generated.

Advanced Analytical Methodologies for 2 Tetradecylhexadecanoic Acid Research

Chromatographic Separation Techniques for Lipid Profiling

Chromatography is the cornerstone of lipid analysis, enabling the separation of target analytes from complex mixtures. For a large, non-volatile molecule like 2-tetradecylhexadecanoic acid, both gas and liquid chromatography platforms are utilized, each with specific advantages.

Gas chromatography remains a primary technique for fatty acid analysis, prized for its high resolving power. aocs.orgresearchgate.net However, due to the low volatility of very-long-chain fatty acids (VLCFAs), derivatization is a mandatory step to convert the carboxylic acid group into a less polar and more volatile ester. nih.gov Common derivatization procedures involve converting the fatty acid to its fatty acid methyl ester (FAME) or a silyl ester, such as a tert-butyldimethylsilyl (TBDMS) derivative. unipi.itnist.gov

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., HP-5MS) based on boiling point and polarity. unipi.it The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. unipi.it The resulting mass spectrum, characterized by specific fragmentation patterns, is compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for positive identification. researchgate.net For FAMEs, characteristic fragment ions at m/z 74 and 87 are often observed, which aid in identification. researchgate.net

Table 2: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. unipi.it |

| Column Type | Fused silica capillary (e.g., 5% diphenyl-95% dimethylpolysiloxane) | Provides high-resolution separation of analytes. unipi.it |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. thepharmajournal.com |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) | Separates compounds based on their different boiling points. unipi.itthepharmajournal.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible patterns for library matching. unipi.it |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and identifies compounds based on their mass-to-charge ratio. unipi.it |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful alternatives to GC, particularly for analyzing thermally sensitive or non-volatile lipids without derivatization. aocs.orgnih.govnih.gov Reversed-phase (RP) chromatography is the most common mode for fatty acid separation. researchgate.netjsbms.jp In this setup, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a gradient of water and organic solvents like acetonitrile or methanol. aocs.orgnih.gov

This compound, being highly hydrophobic due to its long alkyl chains, would be strongly retained on a reversed-phase column. jsbms.jp Its elution would occur at high organic solvent concentrations, allowing for effective separation from more polar lipids. jsbms.jp UPLC systems, which use smaller particle-size columns (sub-2 µm), offer significant improvements over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. nih.govjsbms.jp

Table 3: Comparison of HPLC and UPLC for Lipid Profiling

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent, allows for better separation of isomers. nih.gov |

| Analysis Time | Longer | Faster run times. jsbms.jp |

| System Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher, due to sharper and narrower peaks. jsbms.jp |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the preeminent technique for modern lipidomics, combining the separation power of LC with the sensitivity and selectivity of MS. nih.govnih.govpageplace.de This approach is particularly well-suited for analyzing VLCFAs like this compound directly from biological extracts, often without requiring prior derivatization. nih.govnih.gov

Electrospray ionization (ESI) is the most common ionization source used, and for fatty acids, it is typically operated in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid group. nih.govunitn.it High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental formula of the analyte, greatly increasing confidence in its identification. nih.govnih.gov

Mass Spectrometry-Based Lipidomics Approaches

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Mass spectrometry is the central analytical engine for these studies.

Lipidomics research can be broadly divided into two strategies: targeted and untargeted.

Targeted Lipidomics: This hypothesis-driven approach focuses on the accurate quantification of a predefined list of lipids. nih.gov In the context of this compound, a targeted LC-MS/MS method would be developed to measure its precise concentration in a set of samples. This requires the use of stable isotope-labeled internal standards for accurate quantification and is often performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov

Untargeted Lipidomics: This discovery-oriented approach aims to measure and identify as many lipids as possible in a sample to generate a global profile. nih.govnih.gov An untargeted study might reveal the presence of this compound and other related lipids that differ between experimental groups, providing insights into metabolic pathways and potential biomarkers. nih.gov This strategy typically employs high-resolution LC-MS to acquire data on all detectable ions within a certain mass range. nih.gov

Table 4: Targeted vs. Untargeted Lipidomics

| Aspect | Targeted Lipidomics | Untargeted Lipidomics |

| Goal | Absolute quantification of specific, known lipids. nih.gov | Global profiling and discovery of unknown lipids. nih.gov |

| Approach | Hypothesis-driven | Hypothesis-generating |

| Scope | Narrow (tens to hundreds of lipids) | Broad (hundreds to thousands of lipids) |

| Instrumentation | Triple Quadrupole (MRM) | High-Resolution MS (e.g., TOF, Orbitrap). nih.gov |

| Data Analysis | Straightforward quantification against standards | Complex data processing and statistical analysis |

| Outcome | Precise concentration values | Identification of differentially expressed lipids and biomarkers |

Tandem mass spectrometry, or MS/MS, is an indispensable tool for the unambiguous structural elucidation of lipids. nih.govpageplace.de The technique involves multiple stages of mass analysis. In the first stage, a specific precursor ion—for example, the deprotonated molecular ion of this compound ([M-H]⁻ at m/z 451.46)—is selected. This ion is then fragmented in a collision cell by colliding it with an inert gas like argon or nitrogen. pageplace.de In the final stage, the resulting product ions (fragments) are mass-analyzed. pageplace.de

The fragmentation pattern is highly specific to the molecule's structure. For a branched-chain fatty acid, the fragmentation pattern will differ from that of a straight-chain isomer, with characteristic cleavages occurring at the branch point. researchgate.net This allows researchers to confirm not only the elemental composition but also the specific isomeric structure of the fatty acid, which is critical information that cannot be obtained from a single stage of mass analysis. nih.gov

High-Resolution Accurate Mass (HRAM) Mass Spectrometry Applications

High-Resolution Accurate Mass (HRAM) mass spectrometry is a cornerstone technique for the analysis of this compound, offering unparalleled precision in mass determination. HRAM instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, are capable of measuring the mass-to-charge ratio (m/z) of ions to four decimal places or more. avantiresearch.com This capability is fundamental for the unambiguous identification of this compound in complex biological or chemical matrices.

The primary application of HRAM in this context is the determination of the compound's elemental composition. By providing a highly accurate mass measurement, researchers can confidently deduce the molecular formula (C30H60O2) from the experimental data, distinguishing it from other potential isobaric interferences—compounds that have the same nominal mass but different elemental formulas. avantiresearch.com This level of certainty is crucial in metabolomics and lipidomics, where hundreds or thousands of compounds may be present in a single sample. nih.govacs.org

Furthermore, HRAM is integral to tracer studies that investigate fatty acid metabolism. nih.govprinceton.edu By using isotopically labeled precursors, researchers can track the incorporation of labels into this compound, and HRAM can resolve the resulting mass shifts, providing detailed insights into biosynthetic and metabolic pathways. acs.org

Integration of Differential Ion Mobility Spectrometry (DMS) for Enhanced Resolution

Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), serves as a powerful enhancement to traditional mass spectrometry workflows for the analysis of this compound. frontiersin.org DMS introduces an additional, orthogonal dimension of separation based on the gas-phase mobility of ions under varying electric fields. nih.govnih.gov This separation occurs between the chromatographic system and the mass spectrometer.

The integration of DMS offers several key advantages. It significantly enhances selectivity by separating this compound from co-eluting isobaric and isomeric compounds that may not be resolved by liquid chromatography (LC) or mass spectrometry alone. nih.govosti.gov This is particularly valuable in lipidomics, where numerous isomeric fatty acids exist. nih.gov DMS separates ions based on their structure and chemical properties, such as size, shape, and charge distribution, providing a level of resolution that is often unattainable with other methods. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. aocs.org Unlike mass spectrometry, which provides information about mass and composition, NMR provides detailed information about the chemical environment and connectivity of each atom in the molecule.

Proton Nuclear Magnetic Resonance (1H-NMR)

Proton (¹H) NMR spectroscopy provides a detailed fingerprint of the hydrogen atoms within the this compound molecule. The spectrum would display characteristic signals corresponding to the different types of protons present. nih.gov The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet far downfield. The single methine proton (-CH) at the C-2 position, where the tetradecyl chain is branched, would produce a distinct multiplet. aocs.org Protons on the alpha-carbon (the CH2 group adjacent to the carbonyl group in the hexadecanoic chain) would also have a characteristic chemical shift. nih.gov

The vast majority of the signals would be found in the upfield region of the spectrum, corresponding to the long alkyl chains. This includes a large, overlapping signal for the numerous methylene (-CH2-) groups and distinct signals, typically triplets, for the terminal methyl (-CH3) groups of both the hexadecanoic and tetradecyl chains. aocs.orgmagritek.com Integration of the peak areas in the ¹H-NMR spectrum allows for the quantification of the relative number of protons in each unique environment, confirming the structure. scispace.com

| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH ) | > 10.0 | Singlet (broad) |

| α-Methylene (-CH ₂-COOH) | 2.2 - 2.5 | Multiplet |

| Methine (-CH -) | 1.5 - 1.8 | Multiplet |

| Methylene (-CH ₂-)n | 1.2 - 1.6 | Multiplet (overlapping) |

| Terminal Methyl (-CH ₃) | 0.8 - 1.0 | Triplet |

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of this compound. A proton-decoupled ¹³C-NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. The carbonyl carbon (-C OOH) of the carboxylic acid group is easily identified by its characteristic downfield chemical shift, typically in the range of 175-185 ppm. magritek.comdss.go.th

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 175 - 185 |

| Methine (-C H-) | 35 - 45 |

| α-Carbon (-C H₂-COOH) | 30 - 35 |

| Methylene (-C H₂-)n | 20 - 35 |

| Terminal Methyl (-C H₃) | ~ 14 |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.

Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques are employed to resolve ambiguities in 1D spectra and to definitively establish the bonding network of this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. In the COSY spectrum of this compound, cross-peaks would reveal the connectivity between the methine proton at C-2 and its neighboring methylene protons, as well as the sequential couplings between adjacent methylene groups along both alkyl chains. This allows for tracing the entire proton network from one end of a chain to the other.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. nih.gov The HSQC spectrum provides an unambiguous assignment of the ¹H and ¹³C signals. For example, it would definitively link the proton signal of the C-2 methine group to its corresponding carbon signal, confirming its position in the structure. magritek.comresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying connections to quaternary carbons (which are not seen in HSQC) and for piecing together molecular fragments. For this compound, HMBC could show correlations from the alpha-protons to the carbonyl carbon, confirming the structure around the carboxylic acid group. magritek.com

Sample Preparation and Extraction Protocols for Comprehensive Analysis

The comprehensive analysis of this compound from biological or environmental samples requires robust and efficient sample preparation and extraction protocols to isolate it from complex matrices. nih.gov The choice of method depends on the sample type and the analytical technique to be used.

For mass spectrometry-based lipidomics, liquid-liquid extraction (LLE) is commonly employed. nih.gov Widely used methods include the Folch and Bligh-Dyer techniques, which use a mixture of chloroform and methanol to extract lipids from aqueous samples. nih.gov An alternative, safer, and effective method utilizes methyl-tert-butyl ether (MTBE) for the extraction. nih.gov These solvent systems disrupt cells and membranes, precipitating proteins while solubilizing lipids, including this compound, in the organic phase. researchgate.net

Solid-phase extraction (SPE) can also be used for cleanup and fractionation of the lipid extract. SPE cartridges with different sorbents can separate fatty acids from other lipid classes, reducing sample complexity and improving analytical results.

For the analysis of total fatty acid content (including those esterified in complex lipids like triglycerides or phospholipids), a saponification step is required. lipidmaps.org This involves heating the sample with a strong base (e.g., potassium hydroxide in methanol) to hydrolyze the ester bonds and release the free fatty acids. The sample is then acidified, and the free fatty acids are extracted into a nonpolar solvent like hexane or iso-octane. lipidmaps.orgwisc.edu These extraction protocols are crucial for removing interfering substances and concentrating the analyte for sensitive and accurate analysis by HRAM-MS and NMR. researchgate.net

Biomedical Applications and Biotechnological Potentials of 2 Tetradecylhexadecanoic Acid and Its Derivatives

Biomarker Discovery and Disease Association

Limited direct evidence currently exists in scientific literature to definitively associate 2-tetradecylhexadecanoic acid as a standalone biomarker for the specific metabolic, inflammatory, or autoimmune diseases outlined below. While metabolomic studies frequently identify various fatty acids as potential biomarkers, research specifically highlighting this compound in these roles is not yet established.

Association with Metabolic Disorders (e.g., Obesity, Dyslipidemia, Elevated Triglyceride Levels)

Current research has not established a direct association between this compound and metabolic disorders such as obesity, dyslipidemia, or elevated triglyceride levels. While lipidomics and metabolomics are powerful tools for identifying biomarkers in metabolic diseases, specific studies identifying this particular branched-chain fatty acid as a significant marker are lacking in the available scientific literature.

Potential in Inflammatory and Autoimmune Disease Research

Emerging research indicates a potential role for this compound in the modulation of immune responses, particularly in the context of inflammatory processes. Studies have identified this fatty acid as a ligand for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a receptor involved in regulating macrophage activation.

In the context of mycobacterial infections, it has been shown that non-glycosylated mycolic acids, which share structural similarities with this compound, are recognized by TREM2. This interaction is suggested to be a mechanism by which mycobacteria may evade the host's immune system by limiting bactericidal macrophage activation. Specifically, this compound, as a synthetic branched fatty acid, was found to stimulate TREM2, albeit to a lesser extent than mycolic acid itself. nih.gov This finding suggests that this compound could be a useful tool in studying the TREM2 signaling pathway and its role in inflammatory and infectious diseases. The interaction between this compound and TREM2 is a key area for future research to understand its potential as a modulator of inflammation in various disease states, including autoimmune conditions where myeloid cell function is dysregulated.

It is important to note that some research on isostearic acid, a mixture of branched-chain fatty acids, has shown that it can induce skin inflammation. nih.gov This pro-inflammatory potential of a related compound underscores the need for further investigation into the specific effects of this compound on the immune system.

| Compound | Receptor/Target | Observed Effect in Research | Potential Implication |

| This compound | TREM2 | Stimulation of the TREM2 receptor | Modulation of macrophage activation and immune response in infectious and potentially autoimmune diseases. |

Therapeutic and Pharmacological Implications

The therapeutic and pharmacological potential of this compound is an area of nascent research, with some promising avenues emerging, particularly through the development of its derivatives for drug delivery systems.

Anticancer Mechanisms and Potential Therapeutic Targets

Direct anticancer mechanisms of this compound have not been a primary focus of research. However, a chemically modified derivative of this fatty acid has been synthesized and evaluated as a key component of a nanocarrier system for delivering therapeutic agents, specifically small interfering RNA (siRNA), to cancer cells.

A novel ionizable lipid, This compound-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide (T14diLys) , has been developed and incorporated into liposomes with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). researchgate.netmdpi.comnih.gov These liposomes are designed to encapsulate and deliver siRNA, a type of gene-silencing molecule, to cancer cells. The rationale behind this approach is to protect the siRNA from degradation in the bloodstream and facilitate its entry into the target cancer cells.

Research has demonstrated the potential of these T14diLys-containing liposomes in the context of breast cancer and neuroblastoma. researchgate.netsciprofiles.com The studies focus on the formulation and characterization of these lipid-based nanoparticles (LNPs) and their efficiency in gene knockdown. This innovative approach represents an indirect therapeutic application of a this compound derivative, harnessing its physicochemical properties for the targeted delivery of anticancer therapeutics.

| Derivative Name | Application | Target Cancer Type(s) | Mechanism of Action |

| This compound-(2-bis{[2-(2,6-diamino-1-oxohexyl)amino]ethyl}aminoethyl)-amide (T14diLys) | siRNA delivery via liposomes | Breast Cancer, Neuroblastoma | Encapsulation and delivery of siRNA to silence cancer-promoting genes. |

Neuroprotective Effects and Neurological Disease Research

There is currently a lack of scientific evidence from preclinical or clinical studies to suggest that this compound possesses neuroprotective effects or has been investigated in the context of neurological disease research. While a derivative, T14diLys, has been used in nanocarriers for potential therapeutic delivery in neuroblastoma, this is related to its drug delivery properties rather than a direct neuroprotective effect of the fatty acid itself. sciprofiles.com

Synthetic Derivatization for Advanced Applications

The unique structural characteristics of this compound, a C30 branched-chain fatty acid, make it a valuable building block in the synthesis of complex biomolecules with specialized functions. Its long, branched alkyl chain can be strategically incorporated into various molecular scaffolds to modulate their physicochemical properties, such as lipophilicity, self-assembly behavior, and interactions with biological membranes. This has led to its exploration in the development of advanced therapeutic and biotechnological agents, including glycolipid analogs, nucleic acid delivery systems, and immunostimulatory adjuvants.

Glycolipids are essential components of cell membranes involved in a myriad of biological processes, including cell recognition, signaling, and adhesion. The lipid portion of these molecules, typically a ceramide, plays a crucial role in their membrane anchoring and can influence the presentation of the carbohydrate headgroup. Synthetic modification of this lipid tail offers a powerful tool to fine-tune the properties of glycolipid analogs for various biomedical applications.

The incorporation of a 2-(tetradecyl)hexadecyl residue, the alkyl chain derived from this compound, has been successfully demonstrated in the synthesis of analogs of Sialyl Lewis X (sLeX). epa.gov The sLeX antigen is a crucial carbohydrate ligand for selectins, a class of adhesion molecules involved in inflammatory responses and cancer metastasis. Analogs of sLeX are of significant interest as potential inhibitors of selectin-mediated cell adhesion. In one study, a sLeX analog was synthesized where the natural ceramide anchor was replaced with a 2-(tetradecyl)hexadecyl-1-ol. epa.gov This modification resulted in a stable sLeX ganglioside analog with a branched fatty alkyl residue, demonstrating the feasibility of using this compound derivatives to create novel glycolipid mimetics. epa.gov

While direct synthesis of aminoceramide mimetics specifically using this compound is not extensively documented in publicly available literature, the principles of glycolipid synthesis allow for the incorporation of a wide variety of fatty acids into ceramide-like structures. mdpi.com The purpose of creating such analogs is often to enhance stability, modulate membrane interactions, or to probe the biological functions of natural glycolipids. The large, branched structure of this compound could impart unique properties to aminoceramide mimetics, potentially influencing their self-assembly into liposomes or their interaction with lipid rafts in cell membranes.

| Type of Glycolipid Analog | Role of this compound Derivative | Potential Application |

| Sialyl Lewis X Ganglioside Analog | Serves as a synthetic, branched-chain lipid anchor replacing the natural ceramide. epa.gov | Inhibition of selectin-mediated cell adhesion in inflammation and cancer. |

| Aminoceramide Mimetics | Potential for incorporation as the fatty acyl chain to create structurally novel ceramides. | Probing ceramide-mediated signaling pathways, development of stable glycolipid-based therapeutics. |

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), represents a significant challenge due to the instability and poor cellular uptake of these molecules. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and their efficacy is critically dependent on the properties of their constituent lipids, particularly the ionizable cationic lipids. nih.govnih.govnih.govliposomes.caubc.ca These lipids are designed to be positively charged at low pH, facilitating the encapsulation of negatively charged nucleic acids, and neutral at physiological pH, reducing toxicity. nih.gov

The structure of the hydrophobic tails of ionizable lipids plays a pivotal role in the fusogenicity of the LNPs and their ability to release their cargo into the cytoplasm. nih.gov It has been shown that branched and unsaturated lipid tails can enhance the efficacy of LNPs. nih.gov The branched structure can disrupt the lipid bilayer of the endosomal membrane, promoting the release of the nucleic acid into the cell. While specific examples detailing the use of this compound in ionizable lipids for siRNA delivery are not prevalent in the reviewed literature, its branched C30 structure makes it a theoretically attractive candidate for the hydrophobic tail of such lipids. The principles of rational design of ionizable lipids suggest that incorporating a long, branched fatty acid like this compound could contribute to the formation of highly potent LNP formulations for siRNA delivery. nih.govnih.govsemanticscholar.orgscholaris.ca

| Component of Delivery System | Potential Role of this compound | Mechanism of Action |

| Ionizable Cationic Lipid | As the hydrophobic tail component. | The branched structure could enhance the fusogenicity of the lipid nanoparticle with the endosomal membrane, facilitating the release of siRNA into the cytoplasm. nih.gov |

| siRNA Liposomes | Structural component of the lipid bilayer. | May influence the stability, size, and surface properties of the liposome, potentially affecting its biodistribution and cellular uptake. |

Immunostimulatory adjuvants are critical components of modern vaccines, enhancing the magnitude and directing the nature of the immune response to a co-administered antigen. The development of synthetic adjuvants with well-defined structures and mechanisms of action is a major goal in vaccinology.

Mincle Ligands: The Macrophage Inducible C-type Lectin (Mincle) is a pattern recognition receptor on myeloid cells that recognizes glycolipid ligands, most notably the mycobacterial cord factor, trehalose-6,6'-dimycolate (TDM). mdpi.com Mincle activation triggers a potent pro-inflammatory response, making it an attractive target for vaccine adjuvants. The structure-activity relationship of Mincle ligands is an active area of research, with a focus on identifying synthetic analogs with high potency and reduced toxicity. mdpi.compnas.orgfrontiersin.org

Research has shown that the lipid component of Mincle ligands is crucial for their activity. Specifically, the presence of a 2-alkyl branched fatty acid plays a key role in the recognition by Mincle and the subsequent signaling cascade. pnas.org A study on the rational design of Mincle adjuvants reported the synthesis of a glucose derivative acylated with 2-tetradecyloctadecanoic acid (a C32 branched fatty acid), which is a close structural analog of this compound. pnas.orgfrontiersin.org This synthetic ligand, termed GlcC14C18, exhibited strong agonist activity for human Mincle, comparable to that of natural mycobacterial glycolipids. pnas.org Furthermore, when incorporated into liposomes, this rationally designed Mincle ligand demonstrated potent adjuvant effects, inducing strong antigen-specific Th1 and Th17 immune responses and conferring protective immunity in a mouse model of Mycobacterium tuberculosis infection. pnas.org Given the critical role of the 2-alkylation of the fatty acid, it is highly probable that a glycolipid functionalized with this compound would also serve as a potent Mincle ligand and a promising vaccine adjuvant.

Muramyl Glycopeptide Analogues: Muramyl dipeptide (MDP) is the minimal immunostimulatory component of bacterial peptidoglycan and has been extensively studied as a vaccine adjuvant. nih.govfrontiersin.orgguidetopharmacology.org To enhance its potency and modulate its activity, numerous lipophilic analogs of MDP have been synthesized. The addition of a fatty acid chain to the MDP core structure increases its lipophilicity, which can improve its interaction with cell membranes and its incorporation into liposomal vaccine formulations. nih.gov While the direct conjugation of this compound to MDP has not been specifically reported, the synthesis of muramyl glycopeptide analogues with various lipophilic moieties is a well-established strategy to enhance their immunostimulatory properties. researchgate.net The large, branched nature of this compound could offer advantages in terms of membrane anchoring and interaction with intracellular pattern recognition receptors like NOD2, the target of MDP.

| Adjuvant Type | Role of this compound or Analog | Mechanism of Immunostimulation |

| Mincle Ligand | A close structural analog, 2-tetradecyloctadecanoic acid, when attached to glucose, acts as a potent Mincle agonist. pnas.orgfrontiersin.org | Binds to and activates the Mincle receptor on myeloid cells, triggering the production of pro-inflammatory cytokines and promoting Th1/Th17 immune responses. mdpi.compnas.org |

| Muramyl Glycopeptide Analogue | Potential for use as a lipophilic moiety to be conjugated to the MDP core. | Enhances the lipophilicity of the glycopeptide, potentially improving its bioavailability, cellular uptake, and interaction with the intracellular NOD2 receptor. nih.govresearchgate.net |

Biotechnological Exploitation (e.g., in livestock health, food science applications)

The application of specific, synthetically derived fatty acids like this compound in livestock health and food science is an emerging area with considerable potential, though currently less documented than its biomedical applications. The broader class of branched-chain fatty acids (BCFAs), however, is known to have significant roles in these fields, primarily through their natural occurrence in ruminant-derived products and their production by microorganisms.

Livestock Health: In ruminant animals, BCFAs are synthesized by gut microbes and are essential for the growth of certain cellulolytic bacteria, thereby playing a role in the digestion of fibrous feeds. researchgate.netactascientific.com The composition of fatty acids in the diet of livestock can influence their health and productivity. While the direct supplementation of animal feed with this compound has not been reported, the known immunomodulatory properties of branched-chain amino acids and some fatty acids suggest potential applications. nih.govresearchgate.netmdpi.commdpi.com For instance, certain short- and medium-chain fatty acids can modulate the immune response in the gut. mdpi.commdpi.com Given that synthetic Mincle ligands based on branched-chain fatty acids are potent immune activators, it is conceivable that derivatives of this compound could be explored as novel feed additives to enhance the immune response in livestock, potentially as an alternative to antibiotics. researchgate.net

Food Science Applications: Branched-chain fatty acids are naturally present in dairy products and ruminant meat, contributing to their flavor and nutritional profile. atamanchemicals.com In food processing, fatty acids and their derivatives are used for a wide range of purposes, including as emulsifiers, texturizers, and flavoring agents. bellchem.com The unique physical properties of this compound, such as its melting point and hydrophobicity, which are influenced by its branched structure, could be exploited in food technology. For example, it could potentially be used in the enzymatic synthesis of structured lipids or glycolipid biosurfactants with novel functional properties. mdpi.com The use of fatty acids as food additives is well-established, and novel fatty acids with specific properties are of interest for creating foods with improved texture, stability, or nutritional value. canada.ca However, the application of this compound in food products would require thorough investigation of its safety and metabolic fate.

| Area of Application | Potential Use of this compound | Rationale/Underlying Principle |

| Livestock Health | As a component of a novel feed additive. | Potential to modulate the immune system of livestock, based on the immunostimulatory properties of related branched-chain fatty acid-containing molecules (e.g., Mincle ligands). pnas.orgresearchgate.net |

| Food Science | In the synthesis of novel structured lipids or emulsifiers. | The branched structure could impart unique physical properties (e.g., melting point, crystallinity, surface activity) beneficial for food texture and stability. bellchem.commdpi.com |

Future Research Trajectories and Interdisciplinary Perspectives for 2 Tetradecylhexadecanoic Acid

Integration of Multi-Omics Data for Systems-Level Understanding

Currently, there is a notable absence of published research that applies multi-omics approaches to the study of 2-tetradecylhexadecanoic acid. A systems-level understanding, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, would be invaluable in mapping the compound's biological interactions. nih.govmdpi.compurdue.edu Future research could focus on exposing various cell lines (e.g., hepatocytes, adipocytes, immune cells) or animal models to this compound and subsequently performing multi-omics analyses.

Such an approach could reveal:

Genomic and Transcriptomic Changes: Alterations in gene expression profiles that may point towards specific signaling pathways or transcription factors affected by the compound.

Proteomic Shifts: Changes in protein abundance or post-translational modifications, which could identify key enzymes or structural proteins that interact with or are modulated by this compound.

Metabolomic and Lipidomic Footprints: A comprehensive analysis of how the compound alters the cellular metabolome and lipidome, providing insights into its own metabolic fate and its influence on other metabolic pathways. nih.govresearchgate.net

This integrated data would allow researchers to construct comprehensive network models, offering a holistic view of the compound's mechanism of action and its physiological roles. nih.govmdpi.comnih.gov

Table 1: Hypothetical Multi-Omics Data Integration for this compound Research

| Omics Layer | Potential Research Question | Hypothetical Finding | Implication |

| Transcriptomics | Does this compound alter the expression of inflammatory genes in macrophages? | Downregulation of genes encoding for TNF-α and IL-6. | Suggests potential anti-inflammatory properties. |

| Proteomics | Which protein kinases are differentially phosphorylated in response to this compound? | Increased phosphorylation of AMPK. | Points towards a role in cellular energy homeostasis. |

| Metabolomics | How does it affect the profile of other fatty acids and their derivatives within the cell? | An increase in n-3 polyunsaturated fatty acid-derived metabolites. | May indicate an influence on lipid metabolism and signaling. |

| Lipidomics | Is this compound incorporated into complex lipids like phospholipids (B1166683) or triglycerides? | Detection in the sn-2 position of phosphatidylcholine. | Provides insight into its structural role in cell membranes. |

In-depth Mechanistic Elucidation of Biological Activities

While the specific biological activities of this compound are not well-documented, research on other branched-chain fatty acids (BCFAs) suggests a range of potential functions, including roles in metabolic health and inflammation. mdpi.comnih.govrsc.org Future mechanistic studies should aim to explore these possibilities in detail. As a branched-chain fatty acid, it may exhibit unique properties compared to its straight-chain counterparts. dellait.com

Key areas for investigation include:

Receptor Binding and Signaling: Investigating whether this compound can bind to and modulate the activity of cell surface or nuclear receptors that are known to interact with fatty acids, such as peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (GPRs).

Enzyme Inhibition or Activation: Screening the compound against a panel of enzymes involved in lipid metabolism and inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Membrane Dynamics: Studying its incorporation into cellular membranes and the subsequent effects on membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.

These studies would benefit from techniques such as surface plasmon resonance for binding affinity, enzymatic assays for activity modulation, and biophysical methods for membrane analysis.

Translational Research for Clinical and Nutritional Interventions

Translational research is pivotal in bridging fundamental scientific discoveries with clinical applications. nih.gov Given that some fatty acids possess anti-inflammatory and metabolic-modulating properties, future research should explore the therapeutic and nutritional potential of this compound. cambridge.orgnih.govplos.orgmdpi.comresearchgate.net

Potential translational avenues include:

Metabolic Disorders: Investigating its effects in animal models of metabolic syndrome, obesity, and type 2 diabetes. Research on other BCFAs has suggested a beneficial influence on metabolism. mdpi.com

Inflammatory Conditions: Exploring its potential as an anti-inflammatory agent in models of chronic inflammatory diseases like arthritis or inflammatory bowel disease.

Nutritional Science: As BCFAs are found in dairy and meat products, understanding the dietary sources and bioavailability of this compound is a crucial first step. mdpi.com Subsequent studies could explore its role as a potential bioactive food component or nutraceutical.

Table 2: Potential Translational Research Pathways for this compound

| Research Area | Preclinical Model | Primary Outcome Measure | Potential Clinical Relevance |

| Metabolic Health | Diet-induced obese mice | Insulin (B600854) sensitivity, body weight, liver fat accumulation | Development of novel interventions for metabolic syndrome. |

| Inflammation | Collagen-induced arthritis in rats | Joint swelling, inflammatory markers, cartilage degradation | A potential therapeutic for inflammatory joint diseases. |

| Nutritional Bioavailability | Human dietary intervention study | Plasma and tissue levels of the fatty acid after consumption | Establishing its role as a bioactive dietary component. |

Exploration of Novel Biotechnological and Industrial Applications

Beyond its biological and medical potential, this compound could have applications in biotechnology and various industries. The unique physical and chemical properties of BCFAs, such as their low freezing point and good stability, make them interesting candidates for various applications. creative-proteomics.com

Future research could explore its use as:

A Biolubricant: The branched structure may confer favorable viscosity and thermal stability for use as an environmentally friendly lubricant.

A Surfactant or Emulsifier: Its amphipathic nature could be exploited in the food, cosmetic, and pharmaceutical industries for creating stable emulsions.

A Precursor for Chemical Synthesis: It could serve as a building block for the synthesis of novel polymers, plasticizers, or other specialty chemicals. nih.gov

A Component in Biofuel: Like other fatty acids, its potential as a substrate for biodiesel production could be investigated. nih.govwur.nl

These potential applications would require collaborative research between biochemists, chemical engineers, and material scientists to fully assess its industrial viability.

Q & A

Q. What are the established methods for synthesizing and characterizing 2-tetradecylhexadecanoic acid?

Synthesis typically involves esterification or condensation reactions to form its long branched-chain structure. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm branching at the C2 position and gas chromatography-mass spectrometry (GC-MS) to verify purity. Infrared (IR) spectroscopy can identify the carboxylic acid functional group (C=O stretch at ~1700 cm⁻¹) .

Q. How is the molecular structure of this compound validated in experimental settings?

Key techniques include:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight (452.8 g/mol) and formula (C₃₀H₆₀O₂) .

- ¹H and ¹³C NMR to resolve the branched alkyl chain (e.g., chemical shifts for methylene groups adjacent to the branching point at δ ~1.2–1.4 ppm) .

- X-ray crystallography (if crystalline derivatives are available) to determine spatial arrangement .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS H315/H319) .

- Work in a fume hood to avoid inhalation of aerosols.

- Store in a cool, dry environment away from oxidizers. Spills should be contained using inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be conjugated with amine-containing molecules for drug delivery applications?

The carboxylic acid group reacts with primary amines (e.g., [(2-aminoethyl)amino]ethylamine) via carbodiimide-mediated coupling (e.g., EDC/NHS). Optimize reaction pH (5.0–6.5) and molar ratios (1:1.2 acid-to-amine) to maximize amide bond formation. Purify conjugates using size-exclusion chromatography .

Q. What experimental parameters influence the transfection efficiency of cationic lipid/DNA complexes containing this compound?

- Lipid-to-DNA ratio : A 3:1 (w/w) ratio balances DNA encapsulation and cellular uptake .

- Buffer composition : Use HEPES (pH 7.4) to stabilize complex charge.

- Cell type : Test in both adherent (e.g., HEK293) and suspension (e.g., Jurkat) cells to assess variability in membrane interaction .

Q. How does the branched alkyl chain affect the compound’s stability under varying pH and temperature conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA); degradation typically occurs above 250°C due to alkyl chain breakdown.

- pH stability : Monitor carboxylate anion formation (pKa ~4.5–5.0) via titration. Acidic conditions may precipitate the compound, while neutral/basic conditions enhance solubility .

Q. What strategies resolve discrepancies in solubility data for this compound across studies?

- Solvent polarity : Test solubility in graded ethanol/water mixtures (e.g., 0–100% ethanol). Higher ethanol content (>70%) improves solubility due to hydrophobic interactions .

- Temperature control : Use dynamic light scattering (DLS) to measure aggregation at 25°C vs. 37°C.

Q. How can conflicting reports on the compound’s biological activity (e.g., cytotoxicity vs. biocompatibility) be addressed methodologically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。